molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid

5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid

Cat. No.: B13078728
M. Wt: 295.4 g/mol
InChI Key: UTVGWQVXVMEVCZ-UHFFFAOYSA-N
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Description

5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid is a thiopyran-based compound featuring a bithiopyran core (two fused thiopyran rings), an acetamido (-NHCOCH₃) substituent, and a carboxylic acid (-COOH) group. The carboxylic acid group suggests a capacity for hydrogen bonding and dimerization, a behavior well-documented in other carboxylic acids . However, direct experimental data on this compound’s synthesis, stability, or biological activity remains scarce, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid

InChI

InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

UTVGWQVXVMEVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:

    Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

Hydrogen Bonding and Dimerization

The carboxylic acid group in this compound is expected to form cyclic dimers via hydrogen bonds, a phenomenon observed in other carboxylic acids like acetic acid . Such dimerization could stabilize the compound in solid-state or nonpolar environments.

Limitations in Current Knowledge

No direct studies on the compound’s spectroscopic, thermodynamic, or biological properties exist. Insights are extrapolated from analogs, highlighting the need for empirical validation.

Biological Activity

5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes various research findings and data related to the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a bithiopyran structure, which contributes to its unique biological properties. The presence of the acetamido and carboxylic acid functional groups enhances its solubility and reactivity, making it a candidate for various biological evaluations.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. In a comparative analysis against standard antibiotics, it was found to outperform ampicillin in inhibiting both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial potency was quantified using MIC and MBC values. The following table summarizes the findings:

Bacteria MIC (µmol/mL) MBC (µmol/mL)
Staphylococcus aureus3.00 - 12.284.09 - 16.31
Pseudomonas aeruginosa3.0 - 3.944.26 - 7.89
Escherichia coli7.57 - 17.0314.07 - 28.14
Bacillus cereus>37.2>124.0

These results indicate that the compound is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, with lower MIC and MBC values compared to other tested strains .

The compound's mechanism involves the inhibition of key bacterial enzymes such as enoyl-acyl carrier protein reductase and (R)-pantolactone dehydrogenase. These enzymes are crucial for bacterial fatty acid synthesis and metabolic processes, respectively . Additionally, the compound shows potential in disrupting biofilm formation, which is a significant factor in bacterial resistance .

Anticancer Activity

Beyond its antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity. Research indicates that compounds with similar structures have been effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated the effects of the compound on cancer cell lines such as LNCaP (prostate cancer) and A549 (lung cancer). The results showed:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations above 50 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

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